4-Bromo-2-chlorophenyl 3-methylbenzoate
Description
4-Bromo-2-chlorophenyl 3-methylbenzoate is a halogenated aromatic ester characterized by a bromo and chloro substituent on the phenyl ring and a 3-methylbenzoate ester group. The bromo and chloro substituents at the 4- and 2-positions, respectively, confer electronic and steric effects that influence reactivity and stability . The 3-methylbenzoate group may enhance lipophilicity compared to simpler esters, suggesting applications in agrochemicals or pharmaceuticals where controlled release or membrane permeability is critical .
Properties
Molecular Formula |
C14H10BrClO2 |
|---|---|
Molecular Weight |
325.58 g/mol |
IUPAC Name |
(4-bromo-2-chlorophenyl) 3-methylbenzoate |
InChI |
InChI=1S/C14H10BrClO2/c1-9-3-2-4-10(7-9)14(17)18-13-6-5-11(15)8-12(13)16/h2-8H,1H3 |
InChI Key |
CQOMHCLLEBGPDO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)Br)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Hydrazone Derivative (MFCD05153586)
Key differences include:
- Molecular Weight : The added complexity increases molecular weight significantly, likely reducing volatility.
| Parameter | 4-Bromo-2-chlorophenyl 3-methylbenzoate | Hydrazone Derivative |
|---|---|---|
| Molecular Formula | C₁₄H₁₀BrClO₂ (inferred) | C₂₉H₂₁BrCl₂N₂O₃ |
| Molecular Weight | ~325.6 (estimated) | 604.8 (reported) |
| Key Functional Groups | Ester | Ester, Hydrazone, Ether |
| Potential Applications | Agrochemical intermediates | Pharmaceuticals, ligands |
Boronic Acid and Sulfonyl Chloride Derivatives
(4-Bromo-2-chlorophenyl)boronic Acid (CAS 1046861-20-4):
(4-Bromo-2-chlorophenyl)methanesulfonyl Chloride (CAS 1517051-26-1):
| Parameter | Boronic Acid | Sulfonyl Chloride |
|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₇H₅BrCl₂O₂S |
| Reactivity | Cross-coupling | Nucleophilic substitution |
| Application | Organic synthesis | Sulfonamide drug precursors |
Comparison with Pesticide Derivatives
Organophosphorus pesticides such as profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, CAS 41198-08-7) share the 4-bromo-2-chlorophenyl moiety but replace the benzoate ester with a phosphorothioate group. Key distinctions:
- Reactivity : Phosphorothioates inhibit acetylcholinesterase, a mode of action absent in benzoate esters.
- Environmental Impact: Profenofos exhibits higher acute toxicity (LD₅₀ < 50 mg/kg in rats) compared to benzoate esters, which are typically less toxic .
- Analytical Separation: Thin-layer chromatography (TLC) with benzene:chloroform:ethyl acetate (40:40:20) separates 4-bromo-2-chlorophenol (degradation product) from phosphorothioate derivatives, highlighting differences in polarity .
| Parameter | 4-Bromo-2-chlorophenyl 3-methylbenzoate | Profenofos |
|---|---|---|
| Molecular Formula | C₁₄H₁₀BrClO₂ (inferred) | C₁₁H₁₅BrClO₃PS |
| Molecular Weight | ~325.6 | 373.6 |
| Functional Group | Ester | Phosphorothioate |
| Primary Use | Intermediate | Insecticide/acaricide |
| Toxicity (LD₅₀) | Likely low (ester class) | High (organophosphate) |
Comparison with Ketone Derivatives
1-(4-Bromo-2-Chlorophenyl)Ethanone (market data reported by Verified Market Reports) retains the halogenated phenyl group but replaces the ester with a ketone. Differences include:
- Reactivity : The ketone undergoes nucleophilic addition reactions, unlike the ester’s hydrolysis or transesterification.
- Applications : Used in pharmaceutical synthesis (e.g., antihistamines) due to its carbonyl group’s versatility .
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